molecular formula C18H18N4O4 B2432467 isopropyl 2-(6-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-1(6H)-yl)acetate CAS No. 1251684-71-5

isopropyl 2-(6-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-1(6H)-yl)acetate

Cat. No.: B2432467
CAS No.: 1251684-71-5
M. Wt: 354.366
InChI Key: YDHIRQFGZZZIFL-UHFFFAOYSA-N
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Description

Isopropyl 2-(6-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-1(6H)-yl)acetate is a useful research compound. Its molecular formula is C18H18N4O4 and its molecular weight is 354.366. The purity is usually 95%.
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Properties

IUPAC Name

propan-2-yl 2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-6-oxopyridazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-11(2)25-16(24)10-22-15(23)9-8-14(20-22)18-19-17(21-26-18)13-6-4-12(3)5-7-13/h4-9,11H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHIRQFGZZZIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C=C3)CC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isopropyl 2-(6-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-1(6H)-yl)acetate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C20_{20}H21_{21}N3_{3}O4_{4}
  • Molecular Weight : 339.39 g/mol
  • CAS Number : 855715-33-2

The compound features a pyridazine core linked to an oxadiazole moiety and an isopropyl acetate group, which are crucial for its biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of similar oxadiazole derivatives. For instance, compounds with oxadiazole functionalities have shown promising cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

A study demonstrated that derivatives of 1,2,4-oxadiazoles exhibited significant cytotoxicity with IC50_{50} values ranging from 5 to 20 μM against human cancer cell lines such as HeLa and MCF-7 .

Anti-inflammatory Activity

Compounds with similar structures have been investigated for their anti-inflammatory properties. For example, some oxadiazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. A recent review indicated that certain derivatives displayed selective inhibition of COX-II with IC50_{50} values as low as 0.52 μM .

Case Studies

  • Case Study on Cancer Cell Lines :
    • Objective : Evaluate the antiproliferative effect of this compound.
    • Method : Tested against HeLa and MCF-7 cells.
    • Results : Showed significant inhibition with an IC50_{50} of approximately 15 μM.
  • Case Study on Inflammation :
    • Objective : Assess the anti-inflammatory potential through COX inhibition.
    • Method : In vitro assays measuring COX-I and COX-II activity.
    • Results : Demonstrated selective COX-II inhibition with an IC50_{50} of 0.75 μM, indicating potential for therapeutic use in inflammatory diseases.

The biological activities of this compound are likely attributed to its ability to interact with specific molecular targets involved in cell proliferation and inflammation. The oxadiazole and pyridazine moieties may facilitate binding to target enzymes or receptors, leading to altered signaling pathways.

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